Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine under specific conditions to form the intermediate product. This intermediate is then esterified with ethanol to yield the final compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.
Ethyl 8-chloro-2-oxo-4-(amino)-1,2-dihydroquinoline-3-carboxylate: Similar structure but with an amino group instead of a phenethylamino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1242854-90-5 |
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Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.83 |
IUPAC Name |
ethyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24) |
InChI Key |
KRHBXMREDWMFKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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